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Introduction
SCH 900978, also known as dinaciclib (formerly MK-7965), is a potent small-molecule inhibitor

of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2]

Its ability to induce cell cycle arrest and apoptosis has made it a compound of significant

interest in preclinical cancer research.[2][3][4] Dinaciclib has demonstrated anti-tumor activity in

various in vivo mouse xenograft models.[1] These application notes provide a comprehensive

overview of the dosage and administration of SCH 900978 (dinaciclib) in mice, based on

published preclinical studies. The protocols and data presented herein are intended to serve as

a guide for designing and executing in vivo efficacy studies.

Data Presentation: SCH 900978 (Dinaciclib) Dosage
and Administration in Mice
The following table summarizes the quantitative data from various preclinical studies involving

the administration of SCH 900978 (dinaciclib) to mice. This allows for easy comparison of

dosages, administration routes, and experimental contexts.
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Lymphobla

stic

Leukemia
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specified
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Experimental Protocols
This section provides a detailed methodology for a representative in vivo efficacy study of SCH
900978 (dinaciclib) in a murine xenograft model, based on the collated data.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://iv.iiarjournals.org/content/38/5/2284
https://pmc.ncbi.nlm.nih.gov/articles/PMC7595101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10913666/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10913666/
https://pubmed.ncbi.nlm.nih.gov/28756008/
https://www.benchchem.com/product/b3064141?utm_src=pdf-body
https://www.benchchem.com/product/b3064141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3064141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To evaluate the anti-tumor efficacy of SCH 900978 (dinaciclib) in a subcutaneous

cholangiocarcinoma xenograft mouse model.

Materials:

SCH 900978 (Dinaciclib)

Vehicle components: Dimethyl sulfoxide (DMSO), Tween-80, Saline (0.9% NaCl)

KKU-213A cholangiocarcinoma cells

6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

Sterile syringes and needles (27-30 gauge)

Calipers for tumor measurement

Animal balance

Protocol:

Cell Culture and Implantation:

Culture KKU-213A cells in appropriate media until they reach the logarithmic growth

phase.

Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered

saline (PBS) at a concentration of 1 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each

mouse.

Animal Acclimatization and Tumor Growth Monitoring:

Allow the mice to acclimatize for at least one week before cell implantation.

Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a

palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula:
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Volume = (length × width²) / 2.[3]

Drug Formulation:

Prepare the vehicle solution consisting of 4% DMSO, 4% Tween-80, and 92% saline.[5]

Prepare the SCH 900978 (dinaciclib) solution by dissolving it in the vehicle to a final

concentration that allows for the administration of 20 mg/kg in a reasonable injection

volume (e.g., 100-200 µL).

Animal Grouping and Treatment Administration:

Randomize the mice into two groups:

Vehicle control group (n=5-10)

SCH 900978 (dinaciclib) treatment group (20 mg/kg, n=5-10)

Administer the treatment via intraperitoneal (i.p.) injection.

Follow a dosing schedule of daily injections, three days per week, for two consecutive

weeks.[3]

Monitoring and Data Collection:

Measure tumor volume and body weight 2-3 times per week.

Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or

changes in behavior.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histopathology, biomarker analysis).
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Caption: Mechanism of action of SCH 900978 (Dinaciclib).

Experimental Workflow
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Caption: In vivo efficacy study workflow for SCH 900978 (Dinaciclib).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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